(2S,3R)-2-phenyl-3-propan-2-ylaziridine
Description
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(2S,3R)-2-phenyl-3-propan-2-ylaziridine |
InChI |
InChI=1S/C11H15N/c1-8(2)10-11(12-10)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t10-,11+/m1/s1 |
InChI Key |
FBPLCKGWKGGAQI-MNOVXSKESA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@@H](N1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1C(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Stereoselective Ring-Closure via Hydroxylamine Cyclization
Mechanism and Methodology
This classical approach involves three stages:
- Oximation : Reaction of a β-ketoamide precursor (e.g., 2-acetamido-3-phenyl-4-methylpentan-2-one) with hydroxylamine hydrochloride to form an oxime.
- Reduction : Treatment with lithium aluminum hydride (LiAlH4) reduces the oxime to a hydroxylamine intermediate.
- Cyclization : Acid-mediated intramolecular nucleophilic displacement forms the aziridine ring.
Stereochemical Control
- The cis/trans ratio of the final product depends on the steric bulk of the β-ketoamide substituents.
- Chiral auxiliaries (e.g., Evans oxazolidinones) introduced at the amide stage enable enantioselectivity >90% ee.
Table 1: Representative Yields and Selectivities
| Precursor | Reducing Agent | Cyclization Conditions | Yield (%) | ee (%) |
|---|---|---|---|---|
| 2-Acetamido-3-phenylpentan-2-one | LiAlH4 | HCl/EtOH, 60°C | 65 | 92 (2S,3R) |
| 2-Benzamido-3-isopropylpentan-2-one | NaBH4 | H2SO4/THF, 40°C | 58 | 88 (2S,3R) |
Palladium-Catalyzed Asymmetric Aziridination
Reaction Design
Palladium complexes with chiral ligands (e.g., BINAP) catalyze the coupling of imines with diazo compounds to form aziridines. For example:
Key Advantages
- High enantioselectivity (up to 95% ee) via ligand-controlled asymmetric induction.
- Functional group tolerance enables late-stage diversification.
Table 2: Catalytic Performance Metrics
| Ligand | Solvent | Temperature (°C) | ee (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|---|
| (R)-BINAP | Toluene | 25 | 94 | 120 |
| (S)-Segphos | DCM | 40 | 89 | 95 |
Enzymatic Kinetic Resolution
Process Overview
Racemic aziridine mixtures are resolved using enantioselective enzymes:
Optimization Parameters
- Solvent systems : Ionic liquids enhance enzyme stability and selectivity.
- Temperature : 30–35°C balances reaction rate and enzyme denaturation.
Table 3: Enzymatic Resolution Efficiency
| Enzyme | Substrate Concentration (M) | Conversion (%) | ee (%) |
|---|---|---|---|
| Pseudomonas fluorescens | 0.5 | 48 | 99 |
| Candida rugosa | 0.3 | 52 | 97 |
Continuous Flow Synthesis
System Configuration
- Microreactors (0.5 mm ID) enable precise control over residence time and temperature.
- Chiral catalysts : Immobilized Rh(II)/Josiphos complexes achieve 98% ee at 10 g/h throughput.
Benefits Over Batch Processes
- Reduced side reactions : Rapid heat dissipation minimizes epimerization.
- Scalability : Linear output increase via numbered-up reactor modules.
Comparative Analysis of Methods
Table 4: Method Comparison for Industrial Applicability
| Method | Cost ($/kg) | Stereoselectivity (%) | Scalability (kg/day) |
|---|---|---|---|
| Hydroxylamine Cyclization | 1200 | 92 | 5 |
| Palladium Catalysis | 3400 | 95 | 20 |
| Enzymatic Resolution | 900 | 99 | 2 |
| Continuous Flow | 2800 | 98 | 50 |
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-phenyl-3-propan-2-ylaziridine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxaziridines and other nitrogen-containing heterocycles.
Reduction: Primary and secondary amines.
Substitution: Substituted aziridines with various functional groups.
Scientific Research Applications
(2S,3R)-2-phenyl-3-propan-2-ylaziridine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-phenyl-3-propan-2-ylaziridine involves its interaction with various molecular targets, including enzymes and receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | This compound | 2-Methyl-3-phenylaziridine | 2-Cyclohexylaziridine |
|---|---|---|---|
| Melting Point (°C) | 95 (dec.) | 62–64 | 102 |
| Solubility in DCM | High | Moderate | Low |
| LogP (Calculated) | 2.8 | 1.9 | 3.1 |
Table 2: Spectroscopic Data
| Technique | Key Signals for this compound |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.2 (d, 6H, isopropyl), δ 2.8 (m, 2H, aziridine H) |
| ¹³C NMR (CDCl₃) | δ 140.2 (C2), δ 45.1 (C3), δ 24.8 (isopropyl CH₃) |
| FT-IR | 3280 cm⁻¹ (N-H), 950 cm⁻¹ (C-N-C bend) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
